molecular formula C12H15N3O4 B8339073 1-(2-Methoxy-4-nitrophenyl)-3-methyltetrahydropyrimidin-2(1H)-one

1-(2-Methoxy-4-nitrophenyl)-3-methyltetrahydropyrimidin-2(1H)-one

Cat. No. B8339073
M. Wt: 265.26 g/mol
InChI Key: NGZAEEPYBUHRPS-UHFFFAOYSA-N
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Patent
US08198267B2

Procedure details

450 mg (3.94 mmol) of 1-methyltetrahydropyrimidin-2(1H)-one in 15 ml of DMF are admixed at 0° C. with 663 mg (5.91 mmol) of potassium tert-butoxide, and the mixture is stirred at room temperature for 30 min. 742 mg (4.33 mmol) of 1-fluoro-2-methoxy-4-nitrobenzene are added and the mixture is stirred at RT. After 2 h, the mixture is admixed with 150 ml of water and 8 ml of saturated aqueous sodium chloride solution, and extracted three times with 30 ml each time of ethyl acetate. The combined organic phases are washed with 30 ml of water and then dried over sodium sulfate. After filtration, the solvents are removed under reduced pressure. The residue is purified by chromatography on silica gel (1:5→1:10 cyclohexane/ethyl acetate). This affords 457 mg (43% of theory) of the desired compound.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
663 mg
Type
reactant
Reaction Step Two
Quantity
742 mg
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8].CC(C)([O-])C.[K+].F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=1[O:25][CH3:26].[Cl-].[Na+]>CN(C=O)C.O>[CH3:26][O:25][C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[N:4]1[CH2:5][CH2:6][CH2:7][N:2]([CH3:1])[C:3]1=[O:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
CN1C(NCCC1)=O
Step Two
Name
Quantity
663 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
742 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])OC
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at RT
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 30 ml each time of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with 30 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (1:5→1:10 cyclohexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])N1C(N(CCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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